3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine 3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Brand Name: Vulcanchem
CAS No.: 893746-11-7
VCID: VC2476795
InChI: InChI=1S/C4H3F2N5S/c5-1(6)2-8-9-4-11(2)10-3(7)12-4/h1H,(H2,7,10)
SMILES: C1(=NN=C2N1N=C(S2)N)C(F)F
Molecular Formula: C4H3F2N5S
Molecular Weight: 191.16 g/mol

3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

CAS No.: 893746-11-7

Cat. No.: VC2476795

Molecular Formula: C4H3F2N5S

Molecular Weight: 191.16 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine - 893746-11-7

Specification

CAS No. 893746-11-7
Molecular Formula C4H3F2N5S
Molecular Weight 191.16 g/mol
IUPAC Name 3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Standard InChI InChI=1S/C4H3F2N5S/c5-1(6)2-8-9-4-11(2)10-3(7)12-4/h1H,(H2,7,10)
Standard InChI Key WYCCPZJZEKQULD-UHFFFAOYSA-N
SMILES C1(=NN=C2N1N=C(S2)N)C(F)F
Canonical SMILES C1(=NN=C2N1N=C(S2)N)C(F)F

Introduction

Physical and Chemical Properties

3-(Difluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine is a heterocyclic compound that combines the structural features of both 1,2,4-triazole and 1,3,4-thiadiazole rings in a fused ring system. The presence of multiple nitrogen atoms, a sulfur atom, and a difluoromethyl group contributes to its unique chemical characteristics.

The compound has been registered with CAS number 893746-11-7 and possesses the molecular formula C4H3F2N5S . It has a molecular weight of 191.16 g/mol and typically appears as an off-white to light yellow powder . The structural representation of the compound includes a fused ring system with the difluoromethyl group at the 3-position and an amine group at the 6-position.

Identification Data

Table 1: Key Identification Parameters of 3-(Difluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine

ParameterValue
CAS No.893746-11-7
Molecular FormulaC4H3F2N5S
Molecular Weight191.16 g/mol
IUPAC Name3-(difluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine
Standard InChIInChI=1S/C4H3F2N5S/c5-1(6)2-8-9-4-11(2)10-3(7)12-4/h1H,(H2,7,10)
SMILESC1(=NN=C2N1N=C(S2)N)C(F)F
Physical AppearanceOff-white to light yellow powder
Purity (Commercial)≥95%

The compound possesses a distinctive heterocyclic structure with multiple potential sites for chemical interactions. The presence of the difluoromethyl group significantly affects its physical and chemical properties, potentially enhancing metabolic stability and membrane permeability compared to similar compounds without fluorine substitution. The amine group at the 6-position contributes to the compound's basicity and provides a site for additional chemical modifications.

Structural Characteristics

The 3-(Difluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine molecule consists of a fused bicyclic system formed by the connection of 1,2,4-triazole and 1,3,4-thiadiazole rings. This structural arrangement creates a planar, aromatic system with multiple nitrogen atoms that can participate in hydrogen bonding. The difluoromethyl group attached at the 3-position of the triazole ring introduces fluorine atoms, which are known to enhance lipophilicity and metabolic stability in drug candidates.

Synthesis Methods

Several approaches have been developed for the synthesis of triazolo[3,4-b][1,3,] thiadiazole derivatives, including the specific compound 3-(Difluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine. These synthetic pathways typically involve the cyclization of appropriate precursors containing both triazole and thiadiazole moieties.

General Synthetic Pathway

The synthesis of 3-(difluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine typically follows a multi-step process that begins with the preparation of triazole precursors. A general approach involves the reaction of hydrazine derivatives with carbon disulfide under basic conditions, followed by specific modifications to introduce the difluoromethyl group through electrophilic fluorination methods.

Based on research findings for similar compounds, a representative synthetic pathway might include:

  • Reaction of benzohydrazide with carbon disulfide in ethanol in the presence of potassium hydroxide

  • Subsequent reaction of the intermediate with hydrazine monohydrate

  • Formation of the triazole ring system

  • Introduction of the difluoromethyl group

  • Final cyclization to form the fused triazolo-thiadiazole system

Dehydrosulfurization Approach

One effective method for synthesizing triazolo[3,4-b] thiadiazole derivatives involves a dehydrosulfurization process. In this approach, thiourea derivatives are treated with dehydrosulfurizing agents to promote cyclization. For example, research has demonstrated that N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl) carboxamides can undergo dehydrosulfurization under the influence of HgO in glacial acetic acid to form triazolo[3,4-b] thiadiazole derivatives .

The mechanistic pathway typically involves:

  • Initial formation of a carbodiimide intermediate

  • Subsequent cyclization with the elimination of hydrogen sulfide

  • Formation of the fused ring system

This approach can be adapted to introduce various substituents, including the difluoromethyl group, at the 3-position of the triazole ring.

For example, certain triazolo[3,4-b] thiadiazole derivatives have shown potent antifungal activities against Candida neoformans with MIC values as low as 0.5 μg/mL, comparable to the reference drug fluconazole (MIC = 2 μg/mL) . The presence of specific substituents, particularly chlorine-containing derivatives, has been associated with enhanced antifungal activity.

Enzyme Inhibition

One of the most promising aspects of triazolo[3,4-b] thiadiazole derivatives is their enzyme inhibitory potential. Several studies have demonstrated that these compounds can inhibit various enzymes, including urease, which is crucial in treating infections caused by urease-producing bacteria .

Research has shown that some triazolo[3,4-b] thiadiazole derivatives exhibit outstanding urease inhibition with IC50 values ranging from 0.87 to 8.32 μM, significantly more potent than the positive control thiourea (IC50 = 22.54 μM) . Molecular dynamics studies have revealed that these compounds can occupy the active site of the urease enzyme, with the triazolo-thiadiazole moiety coordinating toward the metal bi-nickel complex in the enzyme's active site.

Anticancer Properties

Perhaps the most significant potential application of 3-(Difluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine lies in its possible anticancer activity. Research has demonstrated that triazolo[3,4-b]thiadiazole derivatives possess significant cytotoxic properties against various cancer cell lines .

Studies have shown that certain triazolo[3,4-b]thiadiazole derivatives can inhibit key enzymes involved in cancer progression, such as topoisomerase IIα . For instance, a compound named KA39 from this class has demonstrated potent anticancer effects through inhibition of topoisomerase IIα phosphorylation at Ser-1106 .

Other related compounds have shown inhibitory effects on Akt Ser-473 phosphorylation in a time- and concentration-dependent manner, with molecular modeling suggesting that these compounds can bind to the ATP binding site in Akt1 and Akt2 . Given the structural similarities, 3-(Difluoromethyl)- triazolo[3,4-b][1, thiadiazol-6-amine may possess similar mechanisms of action against cancer cells.

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